molecular formula C4H3NO3S B1629350 5-Nitrothiophen-2-ol CAS No. 550379-21-0

5-Nitrothiophen-2-ol

Cat. No. B1629350
CAS RN: 550379-21-0
M. Wt: 145.14 g/mol
InChI Key: GNHWEXWXFCWNKY-UHFFFAOYSA-N
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Description

5-Nitrothiophen-2-ol is a chemical compound with the molecular weight of 145.14 . Its IUPAC name is 5-nitro-2-thiophenol .


Molecular Structure Analysis

The InChI code for 5-Nitrothiophen-2-ol is 1S/C4H3NO3S/c6-4-2-1-3(9-4)5(7)8/h1-2,6H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Nitrothiophen-2-ol has a molecular weight of 145.14 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis of Schiff Bases

5-Nitrothiophen-2-ol is used in the synthesis of Schiff bases containing substituted thiophene . These Schiff bases are important compounds due to their wide biological activities and industrial applications .

Biological Activities

Schiff bases with thiophene ring, synthesized using 5-Nitrothiophen-2-ol, have been found to exhibit a range of biological activities. These include antibacterial, antifungal, anticancer, anti-HIV, antitubercular, antiviral, anti-inflammatory, anticonvulsant, and antimalarial activities .

Industrial Applications

In addition to their biological activities, Schiff bases containing thiophene are also known for their industrial applications. Some Schiff base compounds containing thiophene are stated to be corrosion inhibitors .

Photochromic, Thermochromic, Solvatochromic and Solid Thermochromic Properties

Schiff base derivatives have photochromic, thermochromic, solvatochromic and solid thermochromic properties . These properties make them useful in various industrial applications.

Leishmaniasis Treatment

Compounds synthesized from 5-Nitrothiophen-2-ol have been studied for their leishmanicidal activities against standard L. infantum promastigotes . Leishmaniasis is a neglected parasitic disease with three main clinical forms: visceral leishmaniasis (VL), cutaneous leishmaniasis (CL), and mucocutaneous leishmaniasis (MCL) .

Antifungal Activity

A remarkable antifungal activity was observed for 1,3-bis-{[(E)-(5-nitrothiophen-2-yl)methylene]amino}propan-2-ol, a compound synthesized from 5-Nitrothiophen-2-ol .

Safety and Hazards

5-Nitrothiophen-2-ol is associated with several safety precautions and hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

While specific future directions for 5-Nitrothiophen-2-ol are not mentioned in the search results, it’s worth noting that thiophene derivatives are the subject of many studies for drug discovery and development . This suggests that 5-Nitrothiophen-2-ol could potentially be explored in future research within this context.

properties

IUPAC Name

5-nitrothiophen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3S/c6-4-2-1-3(9-4)5(7)8/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHWEXWXFCWNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609503
Record name 5-Nitrothiophene-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitrothiophen-2-ol

CAS RN

550379-21-0
Record name 5-Nitrothiophene-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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